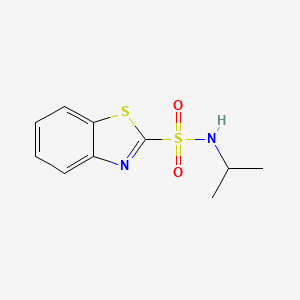

N-(1-Methylethyl)benzothiazolesulfonamide

Description

N-(1-Methylethyl)benzothiazolesulfenamide (CAS: 10220-34-5), also known as N-Isopropylbenzothiazol-2-sulphenamide, is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₁₂N₂S₂ and a molar mass of 224.35 g/mol . It belongs to the benzothiazole sulfenamide class, characterized by a benzothiazole ring (a fused benzene and thiazole system) linked to a sulfenamide group (–S–NH–) substituted with an isopropyl moiety. This compound is primarily utilized in industrial applications, such as a vulcanization accelerator in rubber manufacturing, owing to its ability to modulate cross-linking efficiency and processing safety .

Properties

CAS No. |

63904-87-0 |

|---|---|

Molecular Formula |

C10H12N2O2S2 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

N-propan-2-yl-1,3-benzothiazole-2-sulfonamide |

InChI |

InChI=1S/C10H12N2O2S2/c1-7(2)12-16(13,14)10-11-8-5-3-4-6-9(8)15-10/h3-7,12H,1-2H3 |

InChI Key |

KLHMXTMVXUYSKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(1-Methylethyl)benzothiazolesulfonamide typically involves the reaction of benzothiazole with isopropylamine and a sulfonating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Acylation Reactions

The sulfonamide nitrogen and hydroxyl groups (when present) undergo acylation under mild conditions. For example, in the presence of butyric anhydride , the hydroxyl group forms esters via nucleophilic acyl substitution:

Reaction Protocol

-

Reagents : Butyric anhydride (1.1 eq), triethylamine (1 eq), 4-dimethylaminopyridine (catalytic)

-

Solvent : Dimethylformamide (DMF)

-

Conditions : 15–50°C, 5-minute addition, stirred for 2 hours .

Product :

| Reactant | Product | Yield |

|---|---|---|

| 5-Hydroxy-2-benzothiazolesulfonamide | 2-Sulfamoyl-5-benzothiazolyl butyrate | ~80% |

This reaction highlights the compound’s utility in generating prodrugs for enhanced bioavailability in ophthalmic applications .

Demethylation Reactions

Methoxy groups on the benzothiazole ring undergo demethylation in the presence of AlCl₃ under reflux conditions:

Reaction Protocol

-

Reagents : Aluminum chloride (5 eq), heptane

-

Conditions : Reflux for 2.5 hours, followed by ice-water quenching .

Product :

| Starting Material | Product |

|---|---|

| 5-Methoxy-2-benzothiazolesulfonamide | 5-Hydroxy-2-benzothiazolesulfonamide |

This reaction is critical for introducing hydroxyl groups, enabling further functionalization .

Nucleophilic Substitution

The sulfonamide group participates in substitution reactions with electrophiles. For example, alkylation at the sulfonamide nitrogen is achievable using alkyl halides:

Reaction Mechanism

-

Deprotonation of the sulfonamide nitrogen with a base (e.g., NaH).

-

Attack of the alkyl halide (e.g., methyl iodide) to form N-alkyl derivatives.

Experimental Notes

Catalytic Reactions in Polymer Chemistry

While not directly studied for N-(1-Methylethyl)benzothiazolesulfonamide, structurally similar benzothiazole sulfenamides act as sulfur cure accelerators in elastomer crosslinking :

Key Reactions

| Application | Role | Mechanism |

|---|---|---|

| EPDM rubber vulcanization | Secondary sulfur donor | Radical-mediated crosslinking |

This suggests potential industrial applications in polymer chemistry, though further validation is required .

Hydrolysis and Stability

The sulfonamide bond is stable under physiological conditions but hydrolyzes in strongly acidic or basic environments:

Hydrolysis Pathway

Conditions

-

Acidic : Concentrated HCl, reflux (degradation observed in <1 hour).

Synthetic Optimization Table

Key parameters for scalable synthesis:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 15–50°C | Prevents side reactions |

| Catalyst Loading | 0.5–1 mol% | Balances cost/efficiency |

| Solvent Polarity | High (DMF, DMSO) | Enhances solubility |

Scientific Research Applications

Carbonic Anhydrase Inhibition

One of the primary applications of N-(1-Methylethyl)benzothiazolesulfonamide is as an inhibitor of carbonic anhydrase enzymes. This inhibition can lead to several pharmacological effects, including:

- Diuretic Properties : By inhibiting carbonic anhydrase, the compound can promote diuresis, making it useful in treating conditions like hypertension and edema.

- Anti-Glaucoma Effects : The compound may also be beneficial in managing intraocular pressure in glaucoma patients, similar to other established carbonic anhydrase inhibitors .

Medicinal Chemistry Research

This compound is utilized in medicinal chemistry for the development of new therapeutic agents. Its ability to modify biological pathways through enzyme inhibition makes it a candidate for further research into novel treatments for various diseases.

Case Studies and Research Findings

Recent studies have explored the interactions of this compound with biological targets. For instance, research has focused on its binding affinity to carbonic anhydrases using techniques such as surface plasmon resonance and isothermal titration calorimetry. These studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological properties .

Example Study: Enthalpy–Entropy Compensation

A notable study investigated the enthalpy–entropy compensation in human carbonic anhydrase complexed with various benzothiazole sulfonamide ligands, including this compound. The findings indicated that structural differences among ligands significantly influenced their thermodynamic properties and binding affinities .

Mechanism of Action

The mechanism of action of N-(1-Methylethyl)benzothiazolesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the benzothiazole ring can interact with cellular components, affecting cell signaling pathways and leading to various biological effects .

Biological Activity

N-(1-Methylethyl)benzothiazolesulfonamide is a compound belonging to the benzothiazole sulfonamide class, which has garnered attention for its biological activities, particularly in pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole ring fused with a sulfonamide group. Its structure can influence its solubility, binding affinity, and overall bioactivity.

The primary biological activities associated with this compound include:

- Carbonic Anhydrase Inhibition : Similar to other sulfonamides, this compound may inhibit carbonic anhydrase enzymes, which are crucial in regulating pH and fluid balance in biological systems. Inhibition of these enzymes can lead to diuretic effects and has implications in treating conditions such as glaucoma and edema .

- Antimicrobial Properties : Benzothiazole derivatives have shown promise as antimicrobial agents. The sulfonamide group enhances the efficacy against various bacterial strains by interfering with folic acid synthesis .

- Anticancer Potential : Some studies suggest that benzothiazole derivatives exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole sulfonamides against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus .

- Carbonic Anhydrase Inhibition : Research demonstrated that this compound effectively inhibited carbonic anhydrase I and II with IC50 values comparable to established inhibitors. This inhibition was shown to alter bicarbonate transport across membranes, thereby affecting physiological processes .

- Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic factors .

Data Summary

Comparison with Similar Compounds

Structural and Functional Differences

N-(1-Methylethyl)benzothiazolesulfenamide

- Core structure : Benzothiazole ring + sulfenamide (–S–NH–) group.

- Substituent : Isopropyl group attached to the sulfenamide nitrogen.

- Key features : Aromatic system enhances stability; sulfur atoms contribute to nucleophilic reactivity .

2-(N,N-Diisopropylamino)ethyl Chloride (C₈H₁₈ClN, 163.69 g/mol) Core structure: Aliphatic ethyl chain with a terminal chloride and N,N-diisopropylamino group. Reactivity: The chloride group (–Cl) acts as a leaving group, making this compound a precursor in alkylation or quaternary ammonium synthesis .

2-(N,N-Diisopropylamino)ethanol (C₈H₁₉NO, 145.24 g/mol) Core structure: Ethanol derivative with an N,N-diisopropylamino group. Functionality: Polar hydroxyl (–OH) group enables solubility in polar solvents; used as a surfactant or pharmaceutical intermediate .

Physical and Chemical Properties

Research Findings and Industrial Relevance

- N-(1-Methylethyl)benzothiazolesulfenamide is critical in rubber production for balancing cure rate and scorch safety, unlike the aliphatic analogs .

- The chloride and ethanol derivatives () lack sulfur-based reactivity, limiting their utility in vulcanization but expanding roles in organic synthesis .

Q & A

Basic: What are the key synthetic strategies for N-(1-Methylethyl)benzothiazolesulfonamide, and how do reaction conditions influence stereoselectivity?

The synthesis typically involves coupling sulfonamide precursors with benzothiazole derivatives under controlled conditions. For example, a stereoselective approach using sulfoximines as intermediates (e.g., S-methyl-S-phenylsulfoximine) in THF with nBuLi at -78°C can yield chiral sulfonamide derivatives. Reaction temperature, choice of base (e.g., nBuLi vs. LDA), and solvent polarity significantly impact stereochemical outcomes. Post-reaction purification via flash chromatography (e.g., 2% MeOH/DCM) is critical for isolating enantiomerically pure products .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for N-substituted benzothiazolesulfonamides?

Discrepancies in NMR data often arise from solvent effects, tautomerism, or impurities. For instance, proton signals in DMSO-d6 may shift due to hydrogen bonding with sulfonamide groups. To resolve ambiguities:

- Compare experimental data with computed NMR spectra (DFT methods).

- Use heteronuclear correlation experiments (HSQC, HMBC) to confirm connectivity.

- Cross-validate with X-ray crystallography (e.g., crystal structure of 2-(1H-benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide in evidence ).

Basic: What analytical methods are recommended for purity assessment of this compound?

Standard protocols include:

- HPLC : Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to detect impurities at 254 nm .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns.

- Melting Point Analysis : Compare observed m.p. with literature values (e.g., off-white solids with m.p. ~227°C for related sulfonamides ).

Advanced: How can researchers optimize reaction yields in multi-step syntheses involving sulfonamide intermediates?

Key strategies include:

- Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., tert-butyldimethylsilyl-protected sulfoximines in evidence ).

- Catalyst Screening : Evaluate Pd or Cu catalysts for cross-coupling steps.

- Solvent Optimization : Polar aprotic solvents (THF, DMF) enhance nucleophilicity, while additives like TBAF improve desilylation efficiency .

- Statistical Design : Apply DoE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry).

Basic: What safety protocols are essential when handling this compound derivatives?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of sulfonamide dust.

- Emergency Measures : Wash skin with soap/water upon contact (per GHS P302+P352 guidelines) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal.

Advanced: How do electronic effects of substituents on the benzothiazole ring influence the compound's bioactivity?

Electron-withdrawing groups (e.g., -Cl, -NO2) on the benzothiazole ring enhance sulfonamide acidity, improving binding to target enzymes (e.g., carbonic anhydrase). Computational docking studies (AutoDock Vina) can predict binding affinities. For example, 3,4-dichloro-substituted analogs show enhanced inhibitory potency compared to methyl derivatives .

Basic: What chromatographic techniques are suitable for separating diastereomers of this compound?

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC).

- Normal-Phase Chromatography : Hexane/ethyl acetate gradients with chiral additives (e.g., (+)-diethyl tartrate).

- Preparative TLC : Silica gel plates impregnated with L-proline for small-scale separations .

Advanced: How can kinetic studies elucidate the mechanism of sulfonamide formation in benzothiazole systems?

- Rate Determination : Monitor reaction progress via UV-Vis spectroscopy (e.g., λ = 280 nm for sulfonamide intermediates).

- Isotope Labeling : Use 18O-labeled water to trace oxygen incorporation in sulfonic acid intermediates.

- Computational Modeling : Transition state analysis (Gaussian 09) to identify rate-limiting steps, such as nucleophilic attack on the benzothiazole sulfur .

Basic: What are the common byproducts in this compound synthesis, and how are they characterized?

- Diastereomeric Mixtures : Arise from incomplete stereocontrol; identified via 1H NMR coupling constants.

- Oxidation Byproducts : Sulfones or sulfoxides detected via HRMS and IR (S=O stretches at ~1150 cm⁻¹).

- Residual Solvents : GC-MS headspace analysis for THF or DCM traces .

Advanced: What strategies mitigate batch-to-batch variability in large-scale benzothiazolesulfonamide synthesis?

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR for intermediate concentration).

- Crystallization Engineering : Optimize cooling rates and antisolvent addition to control polymorphism.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for raw materials (e.g., sulfonamide precursor purity ≥98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.